REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[N+:10]([O-])([O-:12])=[O:11].[K+].S(=O)(=O)(O)O>C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:4]([CH:3]=1)[C:5]#[N:6] |f:1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1
|
Name
|
potassium nitrate
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
had been cooled in a mixture of salt and ice
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice (800 ml)
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated
|
Type
|
CUSTOM
|
Details
|
The solid so obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C#N)C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |